molecular formula C10H10N2O2S B599822 Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate CAS No. 187733-13-7

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate

Cat. No. B599822
CAS RN: 187733-13-7
M. Wt: 222.262
InChI Key: FCUBMCXQOVJZFT-UHFFFAOYSA-N
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Description

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.27 g/mol . The compound is typically stored at 4°C and is available in powder form .


Synthesis Analysis

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate can be used as a precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids . The synthesis protocol involves the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2S/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2,11H2,1H3 . The compound’s structure can be represented by the canonical SMILES string: CCOC(=O)C1=C(C2=C(S1)C=NC=C2)N .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate are not detailed in the search results, it is noted that this compound can be used as a versatile precursor in the synthesis of related fused pyrimidine hybrids .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.27 g/mol . It has a topological polar surface area of 93.4 Ų and a complexity of 250 . The compound has one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds .

Scientific Research Applications

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUBMCXQOVJZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate

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